2-Chloro-6-ethyl-3-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-ethyl-3-methylquinoline is a quinoline derivative, a class of compounds known for their wide range of applications in medicinal chemistry, materials science, and industrial processes Quinoline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethyl-3-methylquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials are 2-chloroaniline and 3-ethyl-2-methylbutanal. The reaction is carried out under reflux conditions in the presence of a strong acid such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using microwave irradiation or ultrasound-assisted methods to enhance reaction rates and yields. These methods are environmentally friendly and reduce the need for harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-ethyl-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: 2-Amino-6-ethyl-3-methylquinoline.
Oxidation: this compound-4-carboxylic acid.
Reduction: 2-Chloro-6-ethyl-3-methyl-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
2-Chloro-6-ethyl-3-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those with antimicrobial, antiviral, and anticancer properties.
Biological Research: It serves as a probe for studying enzyme interactions and cellular pathways due to its ability to interact with nucleic acids and proteins.
Industrial Applications: It is used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethyl-3-methylquinoline involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and signal transduction . The presence of the chlorine atom enhances its binding affinity to these molecular targets, making it a potent bioactive compound.
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the ethyl and methyl groups, making it less hydrophobic and less reactive.
6-Ethyl-3-methylquinoline: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Chloro-3-methylquinoline: Lacks the ethyl group, affecting its solubility and interaction with biological targets.
Uniqueness: 2-Chloro-6-ethyl-3-methylquinoline is unique due to the combined presence of chlorine, ethyl, and methyl groups, which confer distinct chemical and biological properties. These substituents enhance its reactivity, solubility, and ability to interact with various molecular targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-chloro-6-ethyl-3-methylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-3-9-4-5-11-10(7-9)6-8(2)12(13)14-11/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJPQJBGNLDISF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C(=C2)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588994 |
Source
|
Record name | 2-Chloro-6-ethyl-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132118-29-7 |
Source
|
Record name | 2-Chloro-6-ethyl-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.